Minimum Purity Specification of 98% as a Verifiable Procurement Benchmark
Commercial suppliers of 6-methoxypyrimidine-2,4(1H,3H)-dione consistently specify a minimum purity of 98% by HPLC or NMR analysis . This specification serves as a quantitative procurement benchmark that distinguishes the compound from lower-purity uracil derivatives commonly offered at ≥95% or ≥97% specifications. The compound is provided as a white to off-white solid with batch-specific certificates of analysis including NMR, HPLC, and GC verification .
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | ≥98% (HPLC/NMR verified) |
| Comparator Or Baseline | Standard commercial uracil derivatives: typically ≥95% to ≥97% |
| Quantified Difference | Minimum purity threshold elevated by 1-3 percentage points |
| Conditions | Commercial supplier specifications; analytical methods: HPLC, NMR, GC |
Why This Matters
Higher minimum purity specifications reduce the likelihood of impurity-related experimental variability and minimize the need for additional purification steps prior to use.
